molecular formula C13H16O2S B1443481 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1341128-94-6

2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1443481
CAS No.: 1341128-94-6
M. Wt: 236.33 g/mol
InChI Key: SZBKYJCZQCKCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps :

    Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and Friedel-Crafts alkylation to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The bicycloheptane core provides structural rigidity, which can enhance the binding affinity and specificity of the compound to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

    2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

Uniqueness

2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a rigid bicycloheptane core and a reactive thiophene ring.

Properties

IUPAC Name

2-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S/c14-12(15)13(8-11-2-1-5-16-11)7-9-3-4-10(13)6-9/h1-2,5,9-10H,3-4,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBKYJCZQCKCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CC3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.